2-アミノカルボニルフェニルボロン酸

概要

説明

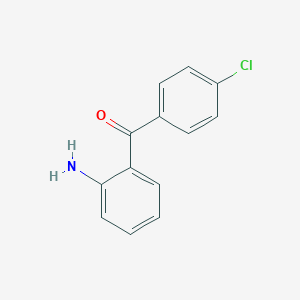

2-Aminocarbonylphenylboronic acid is a derivative of phenylboronic acid, which is a compound of significant interest due to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both an amino group and a boronic acid moiety within the same molecule allows for diverse reactivity and the ability to participate in bifunctional catalysis .

Synthesis Analysis

The synthesis of aminoboronic acids, including 2-aminocarbonylphenylboronic acid, can be challenging due to issues in the isolation and purification of the free acids. However, there have been advances in the synthesis of these compounds, which have shown promise as bifunctional organic catalysts. For instance, the Borono-Strecker reaction is a multicomponent reaction that has been used to synthesize α-aminoboronic acid derivatives from carbonyl compounds, amines, and B2pin2 . This method has enabled the creation of diverse α-aminoboronates with moderate to high yields.

Molecular Structure Analysis

The molecular structure of aminoboronic acids is crucial for their reactivity. For example, the crystal structure of 3-amino-substituted benzoxaboroles, which can be synthesized from reactions involving 2-formylphenylboronic acid, has been determined, providing insights into the molecular configuration and potential reaction pathways . Similarly, the first crystal structure of an aromatic amine derivative of 2-formylphenylboronic acid has been described, which is relevant for understanding the structure of related 2-aminocarbonylphenylboronic acids .

Chemical Reactions Analysis

2-Aminocarbonylphenylboronic acid can participate in various chemical reactions due to its functional groups. For example, 2-formylphenylboronic acid, a related compound, has shown diverse reactivity with secondary amines, leading to the synthesis of benzoxaboroles or boroxins . Additionally, 2-formylphenylboronic acid can undergo amination-reduction reactions to form 2-(arylaminomethyl)phenylboronic compounds . The ortho-substituent on phenylboronic acids, such as 2,4-bis(trifluoromethyl)phenylboronic acid, has been found to play a key role in catalyzing dehydrative condensation reactions between carboxylic acids and amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminocarbonylphenylboronic acids are influenced by their molecular structure. The presence of the amino group and boronic acid moiety imparts unique properties, such as the ability to form stable zwitterionic species, which can be stabilized by electrostatic interactions and ion pairing with other groups not involved in Schiff base formation . These properties are essential for their function as bifunctional catalysts and their potential applications in spectrophotometric detection and organic synthesis .

科学的研究の応用

蛍光プローブとセンサー

2-アミノカルボニルフェニルボロン酸は、「ターンオン」蛍光プローブとして、Cu(II)イオンの検出に使用されています . 検出メカニズムは、化合物をサリチルアミドに酸化水酸化するCu(II)触媒反応に基づいています。このプロセスにより、励起状態分子内プロトン移動(ESIPT)効果が回復し、蛍光が向上します。このようなプローブは、環境モニタリング、生物学的イメージング、分析化学で応用されています。

生物学的研究

科学者たちは、2-アミノカルボニルフェニルボロン酸の糖生物学における役割を研究しています。そのボロン酸官能基は、糖タンパク質および糖脂質上のジオールに特異的に結合できます。この特性は、細胞表面相互作用、レクチン-炭水化物認識、およびグリカンベースの治療の研究に役立ちます。

要約すると、2-アミノカルボニルフェニルボロン酸は、合成化学、材料科学、生物学的研究の架け橋となっています。 その多様な用途は、科学的知識と技術革新を進歩させる上での重要性を示しています . さらに詳しい情報が必要な場合や、追加の質問がある場合は、お気軽にお問い合わせください!😊

Safety and Hazards

2-Aminocarbonylphenylboronic acid is classified as Acute Tox. 4; Eye Irrit. 2A; H302, H319 . This means it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and wearing personal protective equipment .

将来の方向性

While specific future directions for 2-Aminocarbonylphenylboronic acid are not well-documented, boronic acids in general are being explored for their potential in various fields of organic synthesis .

Relevant Papers One relevant paper discusses the use of 2-Aminocarbonylphenylboronic acid as a “turn-on” ESIPT fluorescence probe . This suggests potential applications in fluorescence-based detection methods .

作用機序

Mode of Action

One study suggests that it can act as a fluorescence probe for the selective detection of cu(ii) ions . The detection mechanism relies on the Cu(II)-catalyzed oxidative hydroxylation of 2-Aminocarbonylphenylboronic acid into salicylamide, thus recovering the excited-state intramolecular proton transfer (ESIPT) effect and inducing more than 35-fold fluorescence enhancement .

Result of Action

As mentioned earlier, it can act as a fluorescence probe for the selective detection of cu(ii) ions . This suggests that it may have potential applications in bioimaging or biosensing.

特性

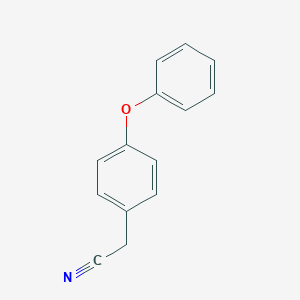

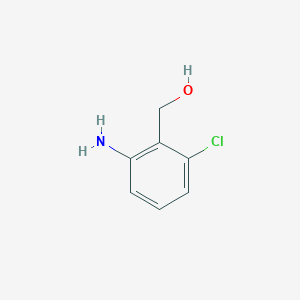

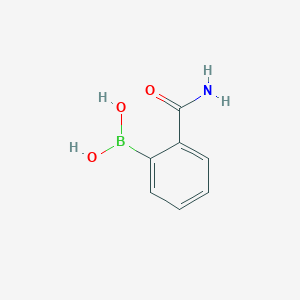

IUPAC Name |

(2-carbamoylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,11-12H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWJTKOVBMVJJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C(=O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372258 | |

| Record name | 2-Aminocarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

380430-54-6 | |

| Record name | 2-Aminocarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Aminocarbonylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。